molecular formula C7H5I3O B1609085 2,3,5-Triiodobenzyl alcohol CAS No. 31075-53-3

2,3,5-Triiodobenzyl alcohol

Cat. No. B1609085
CAS RN: 31075-53-3
M. Wt: 485.83 g/mol
InChI Key: KFZNKUWVRXKLJP-UHFFFAOYSA-N
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Description

2,3,5-Triiodobenzyl alcohol is a chemical compound with the molecular formula C₇H₅I₃O . Its molecular weight is approximately 485.83 g/mol . The compound is characterized by its three iodine atoms attached to a benzyl alcohol moiety .


Synthesis Analysis

The synthesis of 2,3,5-Triiodobenzyl alcohol involves iodination of benzyl alcohol at specific positions. Various synthetic routes exist, including electrophilic aromatic substitution reactions using iodine or iodine-containing reagents. Detailed procedures and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2,3,5-Triiodobenzyl alcohol consists of a benzene ring substituted with three iodine atoms and an alcohol functional group. The arrangement of these atoms determines its physical and chemical properties. Refer to the 2D and 3D structures for a visual representation .

Scientific Research Applications

Application in Synthesis and Chemical Reactions

  • Alcohol Protecting Groups and Oxidation Processes : The use of various benzyl alcohols, including derivatives similar to 2,3,5-Triiodobenzyl alcohol, as protecting groups in synthesis is significant. For instance, o-bromobenzyl ethers have been employed in an oxidation process to directly produce aldehydes or ketones. This involves a 1,5-hydrogen transfer followed by β-fragmentation (Curran & Yu, 1992).

Application in Photochemistry

  • Photochemical Reactions of Benzyl Compounds : Benzyl compounds, including variants of 2,3,5-Triiodobenzyl alcohol, are significant in photochemical studies. For example, 2-nitrobenzyl alcohols undergo photochemical reactions to form nitroso hydrates via dual proton transfer. Such studies are pivotal in understanding the dynamics of light-induced chemical reactions (Gáplovský et al., 2005).

Application in Oxidation Mechanisms

  • Mechanistic Studies in Oxidation : Investigations into the oxidation mechanisms of benzyl alcohol derivatives, which include 2,3,5-Triiodobenzyl alcohol analogs, have been conducted. These studies provide insights into the oxidation process involving metal complexes, such as iron(IV)-oxo complexes, and their interactions with benzyl alcohols. Such research is crucial for understanding and developing oxidation reactions in organic chemistry (Morimoto et al., 2012).

Application in Radiopaque Compounds

  • Development of Radiopaque Compounds : The study of iodine-containing organic carbonates, which can include 2,3,5-Triiodobenzyl alcohol derivatives, has been pivotal in developing radiopaque compounds. These are critical for medical imaging techniques like myelography and lymphography (Newton, 1976; Newton, 1977).

Application in Polymer Synthesis

  • Polymer Synthesis : The creation of polymers with controlled molecular architecture often involves the use of benzyl alcohols. The study of dendritic macromolecules, which can include 2,3,5-Triiodobenzyl alcohol analogs, highlights the importance of such compounds in developing new materials with specific properties (Hawker & Fréchet, 1990).

Application in Catalysis

  • Catalysis in C-N Bond Formation : Benzyl alcohol derivatives, similar to 2,3,5-Triiodobenzyl alcohol, have been utilized in catalytic processes for C-N bond formation. This is particularly relevant in the context of ruthenium(II)-based catalysts and hydrogen-borrowing methodology, underlining the role of these compounds in synthetic chemistry (Donthireddy et al., 2020).

Future Directions

Remember to consult primary literature sources for more detailed information and specific experimental data

properties

IUPAC Name

(2,3,5-triiodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNKUWVRXKLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393026
Record name 2,3,5-Triiodobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Triiodobenzyl alcohol

CAS RN

31075-53-3
Record name 2,3,5-Triiodobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Triiodobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AH Negussie, MR Dreher, CG Johnson, Y Tang… - Journal of Materials …, 2015 - Springer
Therapeutic embolization of blood vessels is a minimally invasive, catheter-based procedure performed with solid or liquid emboli to treat bleeding, vascular malformations, and …
Number of citations: 0 link.springer.com
BA Van Horn, LL Davis, SE Nicolau… - Journal of Polymer …, 2017 - Wiley Online Library
To address a need for highly X‐ray opaque biodegradable materials, a series of poly(ε‐caprolactone) derivatives were prepared using oxime post‐polymerization modification to …
Number of citations: 0 onlinelibrary.wiley.com
G Agusti, O Jordan, G Andersen… - Journal of Applied …, 2015 - Wiley Online Library
Leachable‐free radiopaque iodinated polymers were designed as long‐lived embolization materials visible by X‐ray tomography. This is a definite improvement over liquid embolics …
Number of citations: 0 onlinelibrary.wiley.com
A de Vries, E Custers, J Lub, S van den Bosch… - Biomaterials, 2010 - Elsevier
The objective of this study was to develop radiopaque iodinated emulsions for use as CT blood pool contrast agents. Three hydrophobic iodinated oils were synthesized based on the 2,…
Number of citations: 0 www.sciencedirect.com
G Jia, J Van Valkenburgh, AZ Chen… - Wiley …, 2022 - Wiley Online Library
Transarterial chemoembolization (TACE) is a recommended treatment for patients suffering from intermediate and advanced hepatocellular carcinoma (HCC). As compared to the …
Number of citations: 0 wires.onlinelibrary.wiley.com

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